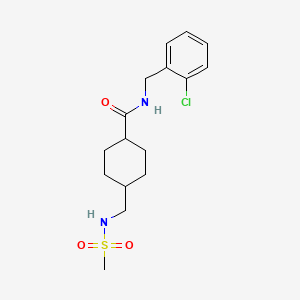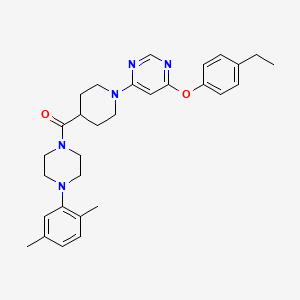
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including piperazine, pyrimidine, and phenoxy groups. Piperazine is a cyclic amine that is often used in the synthesis of pharmaceuticals. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine rings would likely adopt a chair conformation, and the overall shape of the molecule would be influenced by the need to minimize steric hindrance between the different groups .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperazine nitrogen atoms could act as nucleophiles in substitution reactions, or as bases in elimination reactions. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Metabolism and Drug Discovery
Piperazine and piperidine derivatives are key structural motifs in drug design due to their diverse pharmacological properties. For instance, metabolites of L-735,524, a potent HIV-1 protease inhibitor, were identified, showcasing the importance of such structures in developing antiviral therapies (Balani et al., 1995). Similarly, BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, highlights the role of these derivatives in cancer treatment, demonstrating extensive metabolism and the importance of understanding these pathways for effective therapeutic application (Christopher et al., 2010).
Environmental and Human Health Monitoring
The presence of nonylphenol and octylphenol in human adipose tissue underscores the relevance of studying synthetic compounds for their environmental impact and potential health implications (Lopez-Espinosa et al., 2009). Such studies are crucial for assessing exposure and formulating public health policies.
Anxiolytic and Neuropharmacological Research
Research into anxiolytic-like effects of new arylpiperazine derivatives, focusing on their impacts on the GABAergic and 5-HT systems, demonstrates the potential of piperazine and piperidine derivatives in developing novel treatments for anxiety disorders (Kędzierska et al., 2019).
Toxicology and Safety Assessment
The metabolism and disposition studies, such as those conducted for BMS-690514, are essential for determining the safety and efficacy of new therapeutic agents. These studies help in understanding how drugs are processed in the body and guide dosage and delivery methods to minimize adverse effects and maximize therapeutic benefits (Christopher et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a major therapeutic approach for the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound’s mode of action involves both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .
Pharmacokinetics
Similar compounds have shown affinity in the nanomolar range , suggesting that this compound may also have good bioavailability
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like AD .
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O2/c1-4-24-7-9-26(10-8-24)37-29-20-28(31-21-32-29)34-13-11-25(12-14-34)30(36)35-17-15-33(16-18-35)27-19-22(2)5-6-23(27)3/h5-10,19-21,25H,4,11-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWGPQUMJNBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
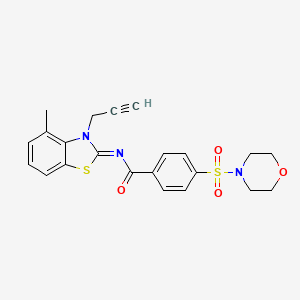
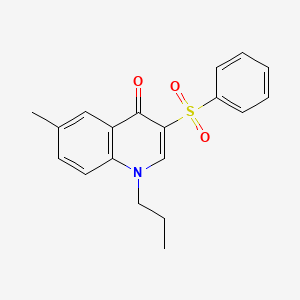

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
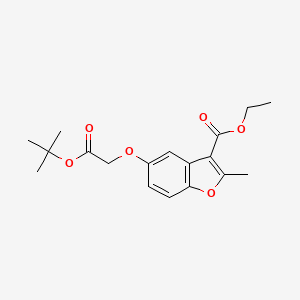
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
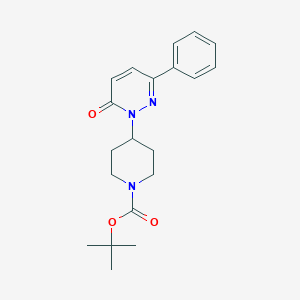
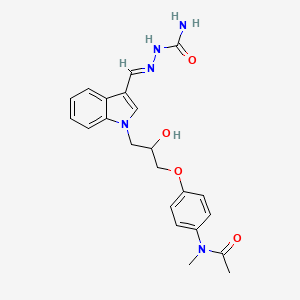

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)
